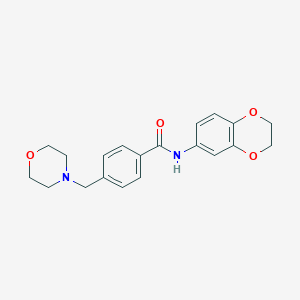
4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one, also known as Flibanserin, is a drug that has been developed for the treatment of hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent or recurrent deficiency or absence of sexual fantasies and desire for sexual activity, causing significant distress or interpersonal difficulty. Flibanserin is the first drug to be approved by the US Food and Drug Administration (FDA) for the treatment of HSDD in premenopausal women.
Wirkmechanismus
4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one works by targeting several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. The drug acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist, which results in an increase in the levels of dopamine and norepinephrine in the prefrontal cortex and the nucleus accumbens, leading to an increase in sexual desire.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the body. The drug has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex and the nucleus accumbens, leading to an increase in sexual desire. This compound has also been shown to decrease the levels of cortisol, a stress hormone, which may contribute to its anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one has several advantages and limitations for use in laboratory experiments. The drug has been extensively studied in clinical trials, which provides a large body of data on its efficacy and safety. However, the drug has a narrow therapeutic window, which means that it must be carefully dosed to avoid adverse effects. Additionally, the drug has a number of potential interactions with other medications, which must be taken into account when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one. One potential area of research is the use of the drug in the treatment of other conditions, such as depression, anxiety, and alcohol dependence. Another potential area of research is the development of new drugs that target the same neurotransmitters as this compound, but with fewer side effects. Additionally, further studies are needed to determine the long-term effects of this compound on sexual function and overall health.
Synthesemethoden
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one involves several steps, starting with the reaction of 4-fluorobenzylamine with isopropylmagnesium chloride to form the corresponding Grignard reagent. The Grignard reagent is then reacted with 1-methyl-1,4-diazepane-5-one to form the intermediate product, which is subsequently treated with acetic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one has been extensively studied in clinical trials for its efficacy and safety in the treatment of HSDD in women. The drug has been shown to increase the number of satisfying sexual events, sexual desire, and decrease the distress associated with low sexual desire. This compound has also been studied for its potential use in the treatment of other conditions, such as depression, anxiety, and alcohol dependence.
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-methyl-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-12(2)15-11-18(3)9-8-16(20)19(15)10-13-4-6-14(17)7-5-13/h4-7,12,15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFZYNMLTVHPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine](/img/structure/B5363671.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5363677.png)
![N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5363684.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5363692.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363700.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-5-methyl-2-furamide](/img/structure/B5363714.png)
![N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-fluorobenzamide](/img/structure/B5363719.png)
![1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidine-3-carbonitrile](/img/structure/B5363726.png)
![1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5363742.png)

![N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5363751.png)

![[1-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5363767.png)
![N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}methanesulfonamide](/img/structure/B5363782.png)